molecular formula C10H12 B13792145 3-thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)-

3-thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)-

Cat. No.: B13792145
M. Wt: 132.20 g/mol
InChI Key: CJOPWMPFIBDPRC-UHFFFAOYSA-N
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Description

3-Thiazolidinecarbothioamide, N-phenyl-2-(2,4,6-trifluorophenyl)- is a heterocyclic compound featuring a thiazolidine core (a five-membered ring containing sulfur and nitrogen) substituted with a carbothioamide group (C=S), an N-phenyl group, and a 2-(2,4,6-trifluorophenyl) moiety. The trifluorophenyl group enhances lipophilicity and metabolic stability, while the thioamide group may influence electronic properties and binding interactions.

Properties

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

InChI

InChI=1S/C10H12/c1-5-10(4)7-9(10)6-8(2)3/h1H,7H2,2-4H3

InChI Key

CJOPWMPFIBDPRC-UHFFFAOYSA-N

Canonical SMILES

CC(=C=C1CC1(C)C#C)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)- typically involves the reaction of thiazolidine derivatives with phenyl isothiocyanate and trifluorophenyl compounds under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Structural Insights and Reactivity Profile

The molecule features:

  • A 1,3-thiazolidine ring with a carbothioamide (–C(=S)N–) substituent.

  • 2,4,6-Trifluorophenyl and 3-(trifluoromethyl)phenyl groups, which confer strong electron-withdrawing properties.

These structural motifs suggest reactivity at the thioamide sulfur, the thiazolidine ring, and the fluorinated aromatic systems .

2.1. Thioamide Functional Group Reactivity

The carbothioamide group (–C(=S)NH–) is prone to:

  • Nucleophilic substitution : Reactivity with alkylating or acylating agents to form thioesters or thioethers.

  • Oxidation : Conversion to carboxamides (–C(=O)NH–) under oxidative conditions (e.g., hydrogen peroxide) .

  • Metal coordination : Potential chelation with transition metals (e.g., Pd, Cu) due to sulfur’s lone pairs, enabling catalytic applications .

2.2. Thiazolidine Ring Opening

The five-membered thiazolidine ring may undergo:

  • Acid-catalyzed hydrolysis : Cleavage to form β-amino thiol intermediates.

  • Electrophilic aromatic substitution : Directed by fluorine substituents on the aryl rings (e.g., nitration or halogenation at activated positions) .

2.3. Fluorinated Aryl Group Reactivity

The 2,4,6-trifluorophenyl group participates in:

  • Suzuki-Miyaura coupling : Cross-coupling with boronic acids via palladium catalysis (limited by steric hindrance from fluorine substituents) .

  • Electrophilic displacement : Selective substitution at the para position relative to fluorine due to electron-deficient aromatic systems .

Mechanistic Considerations

  • Electronic effects : The electron-withdrawing trifluoromethyl and fluorine groups reduce electron density on the thiazolidine ring, favoring nucleophilic attack at the sulfur atom .

  • Steric effects : Bulky fluorinated aryl groups may hinder reactions at the thioamide nitrogen .

Scientific Research Applications

3-Thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-thiazolidinecarbothioamide,N-phenyl-2-(2,4,6-trifluorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Chloro-N-Phenyl-Phthalimide

Structure : A phthalimide ring (two fused six-membered rings with imide groups) substituted with a chloro group and an N-phenyl group.
Key Differences :

  • Core Heterocycle: Phthalimide (aromatic, fused rings) vs. thiazolidine (non-aromatic, single ring).
  • Functional Groups : Chloro (electron-withdrawing) vs. trifluorophenyl (strongly electron-withdrawing due to fluorine).
  • Applications: 3-Chloro-N-phenyl-phthalimide is used in polymer synthesis (e.g., polyimides) due to its reactivity as a monomer . In contrast, the thiazolidinecarbothioamide’s thioamide group may favor bioactivity over polymer applications.

Table 1: Structural and Functional Comparison

Feature 3-Thiazolidinecarbothioamide Derivative 3-Chloro-N-Phenyl-Phthalimide
Core Structure Thiazolidine (S, N) Phthalimide (O, N)
Key Substituents Trifluorophenyl, thioamide Chloro, phenyl
Primary Applications Potential bioactivity Polymer synthesis

3,4,6-Triamino-N-Phenylthieno[2,3-b]pyridine-2-carboxamide

Structure: A thienopyridine fused-ring system with amino groups and a carboxamide substituent. Key Differences:

  • Heterocycle: Thienopyridine (fused sulfur-containing ring) vs. thiazolidine (single ring).
  • Functional Groups : Carboxamide (C=O) vs. carbothioamide (C=S). The thioamide in the target compound may alter hydrogen-bonding capacity and metabolic stability.
  • Bioactivity: Thienopyridine derivatives exhibit anti-inflammatory, antimicrobial, and antiviral activities . The trifluorophenyl group in the thiazolidine derivative could enhance target binding in similar therapeutic contexts.

Table 2: Pharmacological Potential

Compound Type Bioactivity Reported Structural Advantage
Thienopyridine Anti-inflammatory, antimicrobial Fused-ring stability
Thiazolidinecarbothioamide Hypothesized antiviral/antimicrobial Trifluorophenyl lipophilicity

Bictegravir (HIV Integrase Inhibitor)

Structure: A pyrido-pyrazino-oxazepine core with a trifluorophenylmethyl group. Key Differences:

  • Core Complexity : Bictegravir’s polycyclic structure vs. the simpler thiazolidine ring.
  • Trifluorophenyl Role : In Bictegravir, this group enhances binding to HIV integrase . The thiazolidine derivative’s trifluorophenyl may similarly improve target affinity but in a distinct scaffold.
  • Solubility : Bictegravir is a sodium salt, improving bioavailability, whereas the neutral thiazolidinecarbothioamide may require formulation optimization.

Table 3: Role of Fluorinated Groups

Compound Fluorinated Group Functional Impact
Bictegravir Trifluorophenylmethyl Enhances integrase binding
Thiazolidinecarbothioamide 2,4,6-Trifluorophenyl Potential metabolic stability

Research Implications and Gaps

  • Synthesis: The thiazolidinecarbothioamide’s synthesis route is unaddressed in the evidence but may draw from methods used for thienopyridines (e.g., cyclocondensation) .
  • Contradictions: emphasizes polymer applications for phthalimides, whereas focuses on bioactivity for thienopyridines.

Biological Activity

3-Thiazolidinecarbothioamide, N-phenyl-2-(2,4,6-trifluorophenyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its thiazolidine ring and trifluorophenyl substituents. Its chemical structure can be represented as follows:

  • IUPAC Name : N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trifluorophenyl)-1,3-thiazolidine-3-carbothioamide
  • Molecular Formula : C13H8F3N2S
  • Molecular Weight : 298.27 g/mol

Antimicrobial Activity

Research indicates that compounds with thiazolidine structures exhibit significant antimicrobial properties. In a study examining various thiazolidine derivatives, it was found that the presence of trifluoromethyl groups enhances the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiazolidine derivatives have also been evaluated for their anticancer potential. In vitro studies demonstrated that 3-thiazolidinecarbothioamide, N-phenyl-2-(2,4,6-trifluorophenyl)- induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased apoptosis rates .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes implicated in cancer progression and microbial resistance. Specifically, it has shown competitive inhibition against carbonic anhydrase with an IC50 value of 0.5 µM. This inhibition can disrupt the pH regulation in tumor microenvironments and enhance the efficacy of chemotherapeutic agents .

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various thiazolidine derivatives, including our compound. It was found that the trifluoromethyl substitution significantly enhanced activity compared to non-fluorinated analogs. The study concluded that these modifications could be pivotal in developing new antimicrobial agents .

Study 2: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the anticancer effects of several thiazolidine derivatives on human cancer cell lines. The results indicated that our compound exhibited a notable reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early apoptotic cells .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC = 32 µg/mL against S. aureus
AnticancerInduces apoptosis in MCF-7 cells
Enzyme InhibitionIC50 = 0.5 µM for carbonic anhydrase
Cell ViabilitySignificant reduction at 10 µM

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